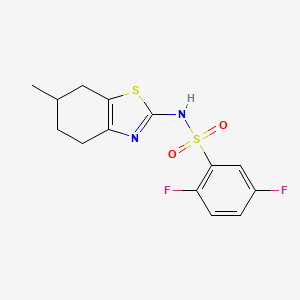![molecular formula C15H14ClF2NO3S B10961904 N-[3-chloro-4-(difluoromethoxy)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B10961904.png)
N-[3-chloro-4-(difluoromethoxy)phenyl]-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(difluoromethoxy)phenyl]-3,4-dimethylbenzenesulfonamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and material science. The compound is characterized by the presence of a sulfonamide group, a chloro-substituted phenyl ring, and a difluoromethoxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-chloro-4-(difluoromethoxy)phenyl]-3,4-dimethylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-(difluoromethoxy)aniline and 3,4-dimethylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: N-[3-chloro-4-(difluoromethoxy)phenyl]-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring.
Scientific Research Applications
N-[3-chloro-4-(difluoromethoxy)phenyl]-3,4-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Material Science: It can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: The compound may be used in studies to investigate its biological activity and potential as a drug candidate.
Industrial Applications: It can be used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(difluoromethoxy)phenyl]-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the chloro and difluoromethoxy groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
- N-[3-chloro-4-(difluoromethoxy)phenyl]-3-methylvalinamide
- 3-amino-N-[3-chloro-4-(difluoromethoxy)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Comparison: N-[3-chloro-4-(difluoromethoxy)phenyl]-3,4-dimethylbenzenesulfonamide is unique due to the presence of both the sulfonamide group and the specific substitution pattern on the phenyl ring. This combination imparts distinct chemical and biological properties compared to similar compounds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14ClF2NO3S |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-[3-chloro-4-(difluoromethoxy)phenyl]-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H14ClF2NO3S/c1-9-3-5-12(7-10(9)2)23(20,21)19-11-4-6-14(13(16)8-11)22-15(17)18/h3-8,15,19H,1-2H3 |
InChI Key |
LIDYBNXXIIHTSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC(F)F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B10961833.png)

![1-(4-methylpiperazin-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10961848.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B10961849.png)

![N-[6-iodo-2-(5-methylfuran-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B10961852.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-bromo-8-quinolinyl)-2-furamide](/img/structure/B10961857.png)
![1-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10961877.png)
![4-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961888.png)
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B10961890.png)

![1-butyl-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10961893.png)
![N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10961897.png)
![4-ethyl-3-[(2-fluorobenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10961900.png)
